molecular formula C15H12N2 B1609677 9-Anthraldehyde hydrazone CAS No. 7512-18-7

9-Anthraldehyde hydrazone

Cat. No. B1609677
CAS RN: 7512-18-7
M. Wt: 220.27 g/mol
InChI Key: CBQXWVMPUOEUKY-LICLKQGHSA-N
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Description

9-Anthraldehyde hydrazone is a chemical compound with the molecular formula C15H12N2 . It is derived from 9-anthraldehyde, which is the most common monoaldehyde derivative of anthracene . 9-Anthraldehyde hydrazone is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

9-Anthraldehyde hydrazone can be synthesized by chemical labeling of 9-anthraldehyde onto chitosan via Schiff base reaction in the presence of a biocompatible polymer, poly (ethylene glycol) (PEG) . Another method involves the Vilsmeier formylation of anthracene . The synthesis process involves several steps, including extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters .


Molecular Structure Analysis

The molecular structure of 9-Anthraldehyde hydrazone is characterized by a molecular formula of C15H12N2. It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .


Chemical Reactions Analysis

9-Anthraldehyde hydrazone is involved in various chemical reactions. For instance, it can be used to prepare asymmetrical tridentate Schiff base ligands through Knoevenagel condensation . It also participates in the formation of hydrazones through a mechanism similar to that of imine formation .

Scientific Research Applications

Trace Metal Detection in Water Samples 9-Anthraldehyde hydrazone derivatives, such as 9-anthraldehyde-thiosemicarbazone (AnthT), have been utilized as fluorescent dyes for the detection of trace levels of metals like Cu(II) and Hg(II) in water samples. This application is crucial for environmental monitoring and pollution control. The fluorescence intensity of the dye decreases with an increase in the concentration of these metals, allowing for the sensitive and specific detection of Cu(II) and Hg(II) in natural water and sewage, highlighting its potential for environmental safeguarding (Qin et al., 2008).

Catalysis and Molecular Conjugation Hydrazones, including those derived from 9-anthraldehyde, play a significant role in chemistry and biology as molecular conjugates for ligation, attachment, and bioconjugation. They offer a versatile platform for the rapid formation of oximes and hydrazones, facilitating advancements in drug delivery systems and biochemical research. Anthranilic acids, a type of 9-anthraldehyde derivative, have been identified as superior catalysts for these reactions, significantly accelerating the conjugation process (Crisalli & Kool, 2013).

DNA Binding and Antimicrobial Activities Compounds synthesized from 9-anthraldehyde hydrazones have been explored for their DNA binding properties and antimicrobial activities. For example, rhodium(III) complexes with 9-anthraldehyde hydrazone ligands have shown enhanced intercalative binding to DNA, offering insights into the development of novel therapeutic agents and diagnostic tools. Furthermore, these complexes exhibit promising antimicrobial properties, suggesting their potential in the treatment and management of infections (Deng et al., 2022).

Spectroscopic Characterizations and Material Science Applications The structural and electronic properties of 9-anthraldehyde hydrazone derivatives have been extensively studied using spectroscopic techniques. These investigations provide valuable information on the molecular arrangement and electronic interactions within these compounds, contributing to material science, particularly in the development of optical and electronic devices (Hien et al., 2021).

Sensing Applications 9-Anthraldehyde hydrazone compounds have been developed as colorimetric sensors for the detection of various ions, such as fluoride. These sensors exhibit high selectivity and sensitivity, making them useful tools for environmental monitoring and the development of diagnostic assays (Che, 2014).

Mechanism of Action

The mechanism of action of 9-Anthraldehyde hydrazone involves the formation of a hydrazone through a reaction with a carbonyl. This process is similar to that of imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion, which has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Future Directions

The future directions of 9-Anthraldehyde hydrazone research could involve its use in the development of next-generation luminescent materials. For instance, it has been used in the regulation of solid-state emission based on cocrystal engineering . Additionally, water-soluble fluorescent probes have been synthesized by chemical labeling of 9-anthraldehyde onto chitosan via Schiff base reaction for the successive recognition of Fe3+ and F− ions .

properties

IUPAC Name

(E)-anthracen-9-ylmethylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXWVMPUOEUKY-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430399
Record name 9-ANTHRALDEHYDE HYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthraldehyde hydrazone

CAS RN

561328-72-1, 7512-18-7
Record name [C(E)]-9-Anthracenecarboxaldehyde hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561328-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC400542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-ANTHRALDEHYDE HYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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